molecular formula C23H17NO9 B13737334 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13737334
M. Wt: 451.4 g/mol
InChI Key: HJODZJDCPZRDDE-UHFFFAOYSA-N
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Description

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple carboxylic acid groups and an amino group, making it highly reactive and versatile for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl with benzene-1,3-dicarboxylic acid under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction is often mediated by the compound’s functional groups, such as the amino and carboxylic acid groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C23H17NO9

Molecular Weight

451.4 g/mol

IUPAC Name

5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C23H17NO9/c1-33-16-8-17(10-2-12(20(25)26)6-13(3-10)21(27)28)19(24)18(9-16)11-4-14(22(29)30)7-15(5-11)23(31)32/h2-9H,24H2,1H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

HJODZJDCPZRDDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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